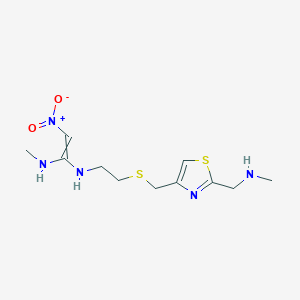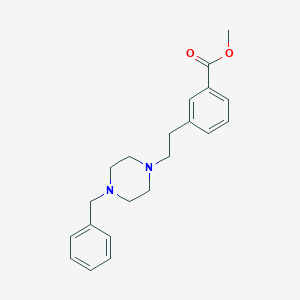
Desmethyl Nizatidine
Overview
Description
N-2-Monodes-methylnizatidine, commonly referred to as Desmethyl Nizatidine, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles. These compounds contain a thiazole ring substituted at the positions 2 and 3. N-2-Monodes-methylnizatidine is a very strong basic compound based on its pKa .
Mechanism of Action
Target of Action
N-2-Mdmn, also known as Desmethyl Nizatidine, is a specific and potent H2-receptor antagonist . The primary targets of this compound are the histamine H2-receptors , particularly those located in the gastric parietal cells .
Mode of Action
N-2-Mdmn competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal, nocturnal, food-stimulated, and chemically stimulated gastric acid secretions .
Biochemical Pathways
It is known that the compound’s action on h2-receptors leads to a decrease in gastric acid production . This can have downstream effects on various digestive processes and the overall homeostasis of the gastrointestinal system.
Pharmacokinetics
The absolute oral bioavailability of N-2-Mdmn exceeds 70% . Peak plasma concentrations occur from 0.5 to 3 hours following the dose . The elimination half-life is 1 to 2 hours, and the volume of distribution is 0.8 to 1.5 L/kg . More than 90% of an orally administered dose of N-2-Mdmn is excreted in the urine within 12 hours, with about 60% of an oral dose excreted as unchanged drug . Renal clearance is about 500 mL/min .
Result of Action
The molecular and cellular effects of N-2-Mdmn’s action primarily involve the reduction of gastric acid secretion. By inhibiting the action of histamine on stomach cells, N-2-Mdmn reduces stomach acid production . This can help in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-2-Mdmn. For instance, the compound’s pKa can affect its reactivity with nitrosating agents . Additionally, the compound’s action may be influenced by the individual’s renal function, as renal impairment can significantly prolong the half-life and decrease the clearance of N-2-Mdmn .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Monodes-methylnizatidine involves the introduction of a methyl group to the nizatidine molecule. The reaction typically requires a strong base to deprotonate the nizatidine, followed by the addition of a methylating agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-2-Monodes-methylnizatidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-2-Monodes-methylnizatidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The thiazole ring allows for various substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazoles. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
N-2-Monodes-methylnizatidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various medical conditions, particularly those involving the gastrointestinal tract.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Nizatidine: The parent compound of N-2-Monodes-methylnizatidine, used as an anti-ulcer agent.
Ranitidine: Another anti-ulcer agent with a similar mechanism of action.
Cimetidine: A compound with similar therapeutic uses but different chemical structure.
Uniqueness
N-2-Monodes-methylnizatidine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLSRAPBCBFIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-78-5 | |
| Record name | N-Desmethylnizatidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-MONODESMETHYLNIZATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Desmethyl Nizatidine exhibit pharmacological activity comparable to Nizatidine?
A2: While the provided research focuses primarily on the pharmacokinetic profile of this compound, one study observes a correlation between this compound plasma concentrations and the administered dose of Nizatidine in dogs. [] This suggests potential pharmacological activity. Further research is necessary to determine if this compound possesses comparable or distinct pharmacological effects compared to Nizatidine, specifically its interaction with histamine H2-receptors.
- Takase, H., et al. “Pharmacokinetics of Nizatidine in Dogs and Rats.” Biopharmaceutics & Drug Disposition, vol. 11, no. 6, 1990, pp. 555–68. []
- Terada, Y., et al. “Hemofiltrability of Histamine H2-Receptor Antagonist, Nizatidine, and Its Metabolites in Patients with Renal Failure.” Therapeutic Drug Monitoring, vol. 18, no. 5, 1996, pp. 514–18. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)






